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Compound of Interest

Compound Name: 3-Bromo-4-fluoronitrobenzene

Cat. No.: B1266112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers

of bromo-fluoronitrobenzene. The positional isomerism significantly influences the electronic

environment of the aromatic ring, leading to distinct spectroscopic signatures. Understanding

these differences is crucial for the unambiguous identification and characterization of these

compounds in various research and development settings, including pharmaceutical and

materials science.

The following isomers are compared, with the positions of the bromo and nitro groups relative

to the fluorine atom at carbon 1:

Ortho-isomer: 2-Bromo-1-fluoro-4-nitrobenzene

Meta-isomer: 3-Bromo-1-fluoro-4-nitrobenzene

Para-isomer: 4-Bromo-1-fluoro-2-nitrobenzene

Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for the ortho, meta, and para

isomers of bromo-fluoronitrobenzene. It is important to note that a complete experimental

dataset for all three isomers from a single source is not readily available in the public domain.
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The data presented here is a compilation from various sources, and some data points,

particularly for the meta-isomer and UV-Vis absorption, are currently unavailable.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Isomer Position
Chemical Shift
(δ)

Multiplicity
Coupling
Constant (J) in
Hz

Ortho: 2-Bromo-

1-fluoro-4-

nitrobenzene

H-3
Data not

available

H-5
Data not

available

H-6
Data not

available

Meta: 3-Bromo-

1-fluoro-4-

nitrobenzene

H-2
Data not

available

H-5
Data not

available

H-6
Data not

available

Para: 4-Bromo-1-

fluoro-2-

nitrobenzene

H-3
Data not

available

H-5
Data not

available

H-6
Data not

available

Note: Specific, assigned ¹H NMR chemical shifts and coupling constants for these particular

isomers are not consistently available in the searched databases. The expected patterns would
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involve complex splitting due to H-H and H-F couplings.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Isomer Carbon Atom Chemical Shift (δ)

Ortho: 2-Bromo-4-fluoro-1-

nitrobenzene
C-1 (C-NO₂) Data not available

C-2 (C-Br) Data not available

C-3 Data not available

C-4 (C-F) Data not available

C-5 Data not available

C-6 Data not available

Meta: 3-Bromo-1-fluoro-4-

nitrobenzene
C-1 (C-F) Data not available

C-2 Data not available

C-3 (C-Br) Data not available

C-4 (C-NO₂) Data not available

C-5 Data not available

C-6 Data not available

Para: 4-Bromo-2-fluoro-1-

nitrobenzene
C-1 (C-NO₂) Data not available

C-2 (C-F) Data not available

C-3 Data not available

C-4 (C-Br) Data not available

C-5 Data not available

C-6 Data not available
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Note: While some ¹³C NMR spectra are available, a complete and assigned list of chemical

shifts for direct comparison is not readily available.

Table 3: Infrared (IR) Spectroscopic Data (Selected Peaks in cm⁻¹)

Isomer
Ar-H
Stretch

C=C
Stretch
(Aromatic
)

C-NO₂
Stretch
(Asymme
tric)

C-NO₂
Stretch
(Symmetr
ic)

C-F
Stretch

C-Br
Stretch

Ortho: 2-

Bromo-1-

fluoro-4-

nitrobenze

ne

~3100-

3000

~1600,

~1475
~1530 ~1350 ~1250 ~1050

Meta: 3-

Bromo-1-

fluoro-4-

nitrobenze

ne

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Para: 4-

Bromo-1-

fluoro-2-

nitrobenze

ne

~3100-

3000

~1610,

~1480
~1520 ~1340 ~1230 ~1070

Note: The values presented are approximate and characteristic for the respective functional

groups. Specific peak positions can vary slightly.

Table 4: Mass Spectrometry Data (m/z)
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Isomer Molecular Ion [M]⁺ [M+2]⁺
Key Fragmentation
Ions

Ortho: 2-Bromo-1-

fluoro-4-nitrobenzene
219/221 ~1:1 ratio Data not available

Meta: 3-Bromo-1-

fluoro-4-nitrobenzene
219/221 ~1:1 ratio Data not available

Para: 4-Bromo-1-

fluoro-2-nitrobenzene
219/221 ~1:1 ratio Data not available

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an

intensity ratio of approximately 1:1.

Table 5: UV-Visible Spectroscopic Data

Isomer λmax (nm) Solvent

Ortho: 2-Bromo-1-fluoro-4-

nitrobenzene
Data not available Data not available

Meta: 3-Bromo-1-fluoro-4-

nitrobenzene
Data not available Data not available

Para: 4-Bromo-1-fluoro-2-

nitrobenzene
Data not available Data not available

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for these specific

isomers are not widely published. Therefore, the following are generalized protocols that

represent standard laboratory practices for the analysis of aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the bromo-fluoronitrobenzene isomer in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a

larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Chemical shifts are referenced to the deuterated solvent peaks.

Infrared (IR) Spectroscopy
Sample Preparation:

For Solids (KBr Pellet): Grind a small amount of the solid sample with anhydrous

potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent

pellet using a hydraulic press.

For Solids or Liquids (ATR): Place a small amount of the sample directly onto the crystal of

an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the beam path and record the sample spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct insertion probe (for solids) or through a gas chromatograph (GC-MS)

for volatile compounds.

Ionization: Utilize a suitable ionization technique, most commonly Electron Ionization (EI) for

these types of molecules.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: The detector records the abundance of each ion, generating a mass

spectrum that plots relative intensity versus m/z.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent

(e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to yield an

absorbance in the range of 0.1 to 1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to record a baseline.

Fill a matched quartz cuvette with the sample solution.
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Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

The wavelength of maximum absorbance (λmax) is reported.

Visualizations
The following diagrams illustrate the molecular structures of the isomers and a general

workflow for their spectroscopic analysis.
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Caption: Molecular structures of the ortho, meta, and para isomers of bromo-

fluoronitrobenzene.
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To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Ortho, Meta,
and Para Bromo-fluoronitrobenzene Isomers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1266112#spectroscopic-comparison-of-ortho-
meta-and-para-isomers-of-bromo-fluoronitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1266112?utm_src=pdf-body-img
https://www.benchchem.com/product/b1266112#spectroscopic-comparison-of-ortho-meta-and-para-isomers-of-bromo-fluoronitrobenzene
https://www.benchchem.com/product/b1266112#spectroscopic-comparison-of-ortho-meta-and-para-isomers-of-bromo-fluoronitrobenzene
https://www.benchchem.com/product/b1266112#spectroscopic-comparison-of-ortho-meta-and-para-isomers-of-bromo-fluoronitrobenzene
https://www.benchchem.com/product/b1266112#spectroscopic-comparison-of-ortho-meta-and-para-isomers-of-bromo-fluoronitrobenzene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1266112?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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